
3-Methoxy-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-methylpiperidine is a chemical compound . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . Some methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine .Molecular Structure Analysis
The molecular structure of piperidine derivatives can be determined using techniques such as X-ray crystallography and quantum chemistry .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . ReactionCode is a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code .Applications De Recherche Scientifique
Dopamine Transporter Inhibiting Activity
Research has focused on the synthesis of potent methoxypiperidinol inhibitors of the dopamine transporter, highlighting the importance of symmetrical para substituents of the benzene rings for high binding potency. For instance, 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine demonstrates significant binding affinity and impacts locomotor activity in mice (Lapa et al., 2005).
Voltage-Gated Potassium Channel Blockers
Studies have explored 4-aminopyridine (4AP) derivatives with methoxy substitutions as potential candidates for PET imaging and therapy. These derivatives, including methoxy variants, have been analyzed for their ability to block Shaker K+ channels under varying conditions, indicating potential applications in therapeutic and imaging contexts (Rodríguez-Rangel et al., 2020).
Antitumor Agents
3'-Methylamino analogues of amsacrine with a 3'-methoxy group have been synthesized, demonstrating a broader spectrum of action, including against experimental solid tumors. These compounds show higher levels of DNA binding and water solubility, indicating potential utility as antitumor agents (Atwell et al., 1986).
Antioxidant and Antimicrobial Potential
Novel methoxyphenyl-methylpiperidin-4-one oxime esters have been synthesized and screened for their in vitro antioxidant and antimicrobial activities. Certain compounds within this group have shown promising results, suggesting potential for medical applications in these fields (Harini et al., 2014).
Conformational Analysis
Research into the conformation of N-trifluoroacetyl-methoxy-methylpiperidine isomers provides insights into their solution conformation and potential implications for synthetic peptides and related compounds (Duquet et al., 2010).
NMR Studies
NMR studies of 4-hydroxy-1-methylpiperidine betaine derivatives, including those with methoxy groups, contribute to our understanding of their conformations and physical properties, which can be relevant in various pharmaceutical and chemical contexts (Dega-Szafran et al., 2006).
Mécanisme D'action
Target of Action
It is structurally similar to meperidine , a synthetic opiate agonist belonging to the phenylpiperidine class . Meperidine primarily acts as a kappa-opiate receptor agonist .
Mode of Action
Based on its structural similarity to meperidine, it may also act as a kappa-opiate receptor agonist . This means that it binds to kappa-opiate receptors, triggering a series of biochemical reactions that result in analgesic and sedative effects .
Biochemical Pathways
Opiate receptor agonists like meperidine are known to affect pain signaling pathways in the nervous system . They inhibit the release of neurotransmitters like substance P, which is involved in pain transmission .
Pharmacokinetics
Pharmacokinetics describes the time course of the concentration of a drug in body fluids, preferably plasma or blood, resulting from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Result of Action
Based on its structural similarity to meperidine, it may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine . The onset of action is lightly more rapid than with morphine, and the duration of action is slightly shorter .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that the compound has a boiling point of 164.4±33.0 °C and a density of 0.91±0.1 g/cm3 . The compound’s pKa is predicted to be 9.59±0.10 , suggesting it can act as a base in biochemical reactions
Molecular Mechanism
Piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives
Temporal Effects in Laboratory Settings
It is known that the evaluation of effects which vary over time is essential in laboratory settings . These effects occur on timescales ranging from milliseconds (response time) to years (lifetime)
Dosage Effects in Animal Models
It is known that the pharmacokinetics of tested substances can differ greatly between different species
Metabolic Pathways
It is known that metabolism is one of the key features of life, allowing for the continuous rebuilding of living structures driven by the extraction of energy from nutrients
Transport and Distribution
It is known that drug transporters play a critical role in drug disposition by affecting absorption, distribution, and excretion
Subcellular Localization
It is known that accurate prediction of the subcellular locations of proteins is a critical topic in protein science
Propriétés
IUPAC Name |
3-methoxy-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKJJJAWSBSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

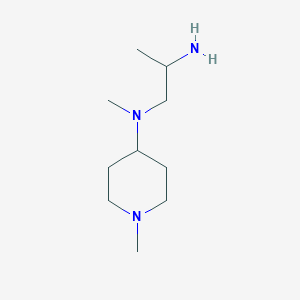
![3-(3,4-Dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]chromen-4-one](/img/structure/B2775197.png)
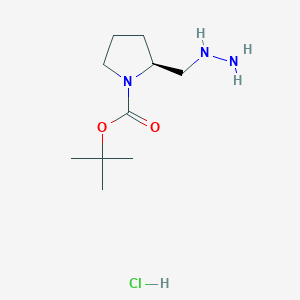
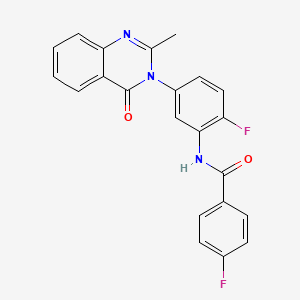

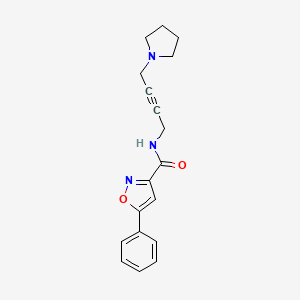
![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)
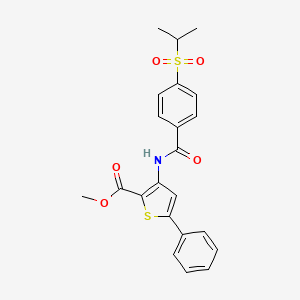

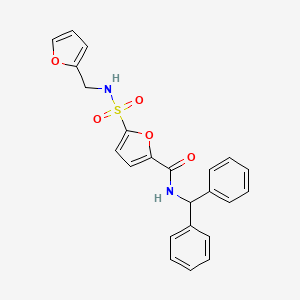
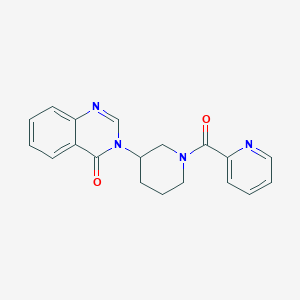
![1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2775215.png)
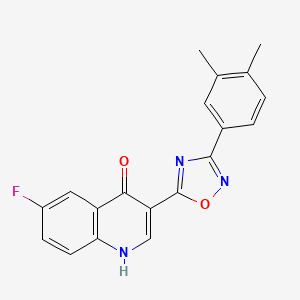
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)